N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features an indole ring, a pyrrole ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole derivatives are then coupled using appropriate linkers and reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole and thiazole rings, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: It is used in research to understand its interactions with biological targets and pathways.
Industry: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole and thiazole rings can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring used in medicinal chemistry.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to its combination of indole, pyrrole, and thiazole rings, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClN4OS |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-4-3-14-5-9-23(17(14)11-15)10-6-21-18(25)12-16-13-26-19(22-16)24-7-1-2-8-24/h1-5,7-9,11,13H,6,10,12H2,(H,21,25) |
InChI Key |
GXYDFOREZXKBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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